![molecular formula C9H11NO4S B2860554 Methyl 4-methyl-3-sulfamoylbenzoate CAS No. 90610-75-6](/img/structure/B2860554.png)
Methyl 4-methyl-3-sulfamoylbenzoate
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Overview
Description
Methyl 4-methyl-3-sulfamoylbenzoate, also known as MMSB, is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research as a reagent and intermediate for the synthesis of various compounds. MMSB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C9H11NO4S.
Mechanism of Action
Methyl 4-methyl-3-sulfamoylbenzoate works by inhibiting the activity of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the growth and survival of bacteria, and the inhibition of dihydropteroate synthase leads to the inhibition of folic acid synthesis, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
This compound has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to have analgesic and anti-inflammatory properties. This compound has been found to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-methyl-3-sulfamoylbenzoate in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, which makes it a useful reagent and intermediate. Another advantage is its effectiveness against a wide range of bacteria, which makes it a useful tool for studying bacterial infections.
One limitation of using this compound in lab experiments is its toxicity. It can be harmful if ingested or inhaled, and it can cause skin irritation if it comes into contact with the skin. Another limitation is its cost. This compound is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the use of Methyl 4-methyl-3-sulfamoylbenzoate in scientific research. One direction is the development of new antibacterial, antifungal, and antiviral compounds based on the structure of this compound. Another direction is the development of new analgesic and anti-inflammatory compounds based on the structure of this compound. Additionally, research could focus on the optimization of the synthesis of this compound and its derivatives to make them more cost-effective and environmentally friendly.
Synthesis Methods
Methyl 4-methyl-3-sulfamoylbenzoate can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with methylamine to form N-methyl-4-methylbenzamide. The final step involves the reaction of N-methyl-4-methylbenzamide with sulfamic acid to form this compound.
Scientific Research Applications
Methyl 4-methyl-3-sulfamoylbenzoate is commonly used in scientific research as a reagent and intermediate for the synthesis of various compounds. It is used in the synthesis of sulfonamides, which are a class of compounds that have antibacterial, antifungal, and antiviral properties. This compound is also used in the synthesis of benzamides, which are a class of compounds that have analgesic and anti-inflammatory properties.
properties
IUPAC Name |
methyl 4-methyl-3-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUQEODBPCQWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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